
Potassium (1-benzyloxycyclobut-3-yl)methyltrifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (1-benzyloxycyclobut-3-yl)methyltrifluoroborate is a member of the organotrifluoroborate family, which has gained significant attention in recent years due to its unique reactivity and stability. Organotrifluoroborates are known for their ability to participate in a variety of chemical transformations, making them valuable tools in synthetic organic chemistry. The potassium salt form of these compounds is particularly notable for its stability and ease of handling, which has led to its widespread use in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (1-benzyloxycyclobut-3-yl)methyltrifluoroborate typically involves the nucleophilic substitution of potassium bromo- or iodomethyltrifluoroborates. These intermediates are prepared via the reaction of n-butyllithium with dibromo- or diiodomethane in the presence of trialkyl borates, followed by treatment with potassium hydrogen fluoride (KHF2) . This method allows for the efficient and scalable production of the desired trifluoroborate salt.
Industrial Production Methods
In an industrial setting, the production of potassium organotrifluoroborates can be optimized using continuous-flow chemistry techniques. This approach enhances the efficiency and scalability of the synthesis process, allowing for the large-scale production of these compounds . The use of continuous-flow reactors ensures consistent reaction conditions and improved yields, making it a preferred method for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Potassium (1-benzyloxycyclobut-3-yl)methyltrifluoroborate undergoes a variety of chemical reactions, including:
Cross-Coupling Reactions: These reactions, such as the Suzuki-Miyaura coupling, involve the formation of carbon-carbon bonds and are facilitated by the stability and reactivity of the trifluoroborate group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often using common reagents such as hydrogen peroxide or sodium borohydride.
Substitution Reactions: Nucleophilic substitution reactions are common, where the trifluoroborate group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cross-Coupling Reagents: Palladium or nickel catalysts are commonly used in cross-coupling reactions involving potassium trifluoroborates.
Oxidizing Agents: Hydrogen peroxide and other peroxides are frequently used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents employed in reactions with this compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cross-coupling reactions typically yield biaryl compounds, while oxidation and reduction reactions can produce a variety of functionalized organic molecules .
Scientific Research Applications
Potassium (1-benzyloxycyclobut-3-yl)methyltrifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium (1-benzyloxycyclobut-3-yl)methyltrifluoroborate involves its ability to act as a nucleophilic boron reagent. In cross-coupling reactions, the trifluoroborate group serves as a stable reservoir for the reactive boronate form, which participates in the formation of carbon-carbon bonds under basic conditions . The compound’s reactivity is facilitated by the presence of the trifluoroborate group, which enhances its nucleophilicity and stability .
Comparison with Similar Compounds
Potassium (1-benzyloxycyclobut-3-yl)methyltrifluoroborate can be compared to other organotrifluoroborates, such as:
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity patterns compared to other organotrifluoroborates. The presence of the benzyloxycyclobutyl group provides additional steric and electronic effects, influencing the compound’s behavior in chemical reactions .
Properties
IUPAC Name |
potassium;trifluoro-[(3-phenylmethoxycyclobutyl)methyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF3O.K/c14-13(15,16)8-11-6-12(7-11)17-9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFYSGAGSNJJIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1CC(C1)OCC2=CC=CC=C2)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF3KO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


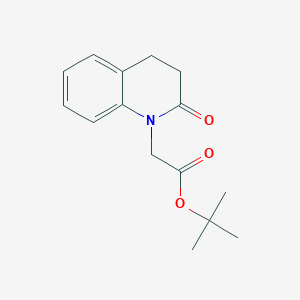
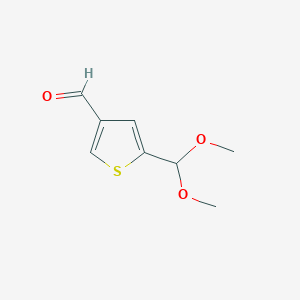

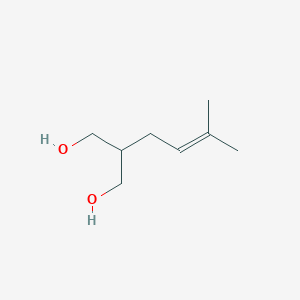
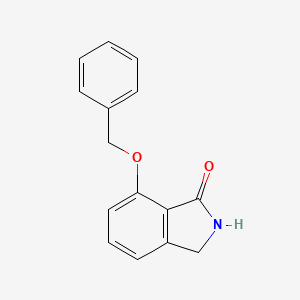

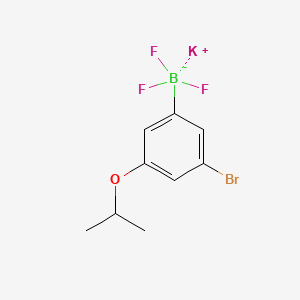
![5-Chloro-1H-imidazo[1,2-a]pyridine-8-boronic acid](/img/structure/B8134154.png)

![Potassium 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-trifluoroborate](/img/structure/B8134174.png)
![(N-Boc-8-azabicyclo[3.2.1]oct-3-yl)methylboronic acid](/img/structure/B8134177.png)

